Regioisomeric Differentiation: 5-Carbonitrile vs. 2-Carbonitrile Positioning and Physicochemical Property Shifts
The target compound (5-carbonitrile isomer) exhibits a computed XLogP3-AA value of 2.1 and a topological polar surface area (TPSA) of 41.6 Ų [1]. Its regioisomer, 1-benzyl-5-methyl-1H-imidazole-2-carbonitrile (CAS 55675-81-5), shares the identical molecular formula (C12H11N3, MW 197.24 g/mol) but positions the nitrile at C2 rather than C5, altering the electronic distribution and hydrogen bond acceptor geometry at the imidazole core [2]. This positional swap changes the spatial orientation of the nitrile dipole vector by approximately 120°, critically affecting molecular recognition by adenosine-binding pockets and kinase hinge regions that discriminate nitrile placement [3]. Without target-specific binding data for both isomers, the TPSA and XLogP3-AA values are predicted to be identical by computational methods; however, experimental logD7.4 measurements are expected to diverge due to differential intramolecular electronic effects on the imidazole N3 basicity.
| Evidence Dimension | Computed physicochemical descriptors and regiochemical topology |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1; TPSA = 41.6 Ų; nitrile at C5 position |
| Comparator Or Baseline | 1-Benzyl-5-methyl-1H-imidazole-2-carbonitrile (CAS 55675-81-5): identical computed XLogP3-AA and TPSA but nitrile at C2 position with altered dipole vector orientation |
| Quantified Difference | Approximately 120° shift in nitrile dipole orientation; differential N3 basicity due to electronic effects from adjacent substituents (magnitude not experimentally quantified) |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.24; experimental logD and pKa values not available for direct comparison |
Why This Matters
Procurement of the correct regioisomer (5-carbonitrile) is critical when the synthetic route targets C5-functionalized imidazoles for kinase inhibitor or ion channel modulator programs, as the 2-carbonitrile regioisomer presents the nitrile in a sterically and electronically distinct environment incompatible with the same binding interactions.
- [1] PubChem Compound Summary for CID 304331: 1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile, Computed Properties. National Library of Medicine. View Source
- [2] Chemsrc: 1-Benzyl-5-methylimidazole-2-carbonitrile (CAS 55675-81-5), Molecular Formula and Properties. View Source
- [3] Fleming, F. F.; Yao, L.; Ravikumar, P. C.; Funk, L.; Shook, B. C. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem. 2010, 53 (22), 7902–7917. View Source
